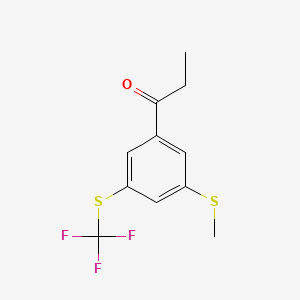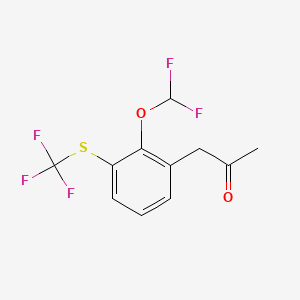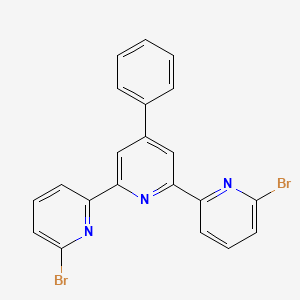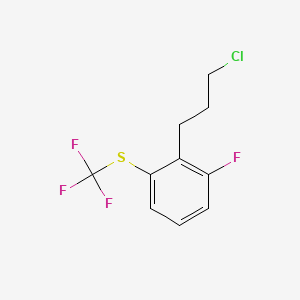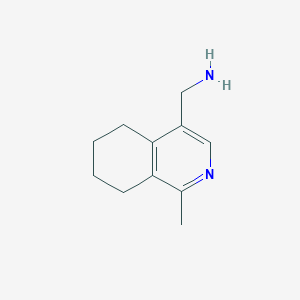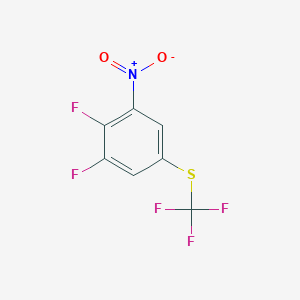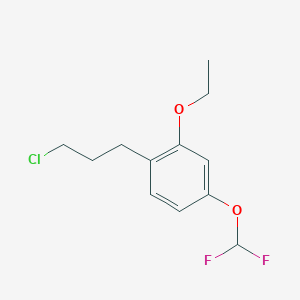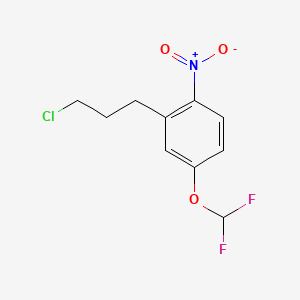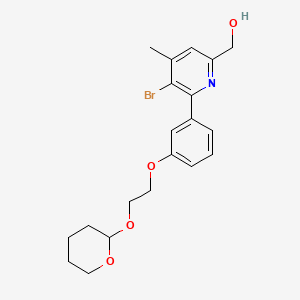
(5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol is a complex organic molecule featuring a pyridine ring substituted with bromine, methyl, and a phenyl group linked through an ethoxy bridge to a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-bromo-4-methylpyridine and 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.
Substitution Reactions: The bromine and methyl groups are introduced via electrophilic aromatic substitution reactions.
Ether Formation: The tetrahydropyran moiety is attached through an ether linkage, typically using a Williamson ether synthesis reaction.
Final Functionalization: The hydroxyl group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or hydroxyl sites, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tetrahydropyran moiety can act as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyridine ring.
Biological Probes: Can be used in the design of probes for studying biological processes at the molecular level.
Industry
Materials Science:
Catalysis: May serve as a ligand in catalytic reactions, particularly those involving transition metals.
Mecanismo De Acción
The mechanism by which (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
(5-bromo-4-methyl-6-phenylpyridin-2-yl)methanol: Lacks the tetrahydropyran moiety, which may affect its solubility and reactivity.
(4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
Uniqueness
The unique combination of the bromine, methyl, and tetrahydropyran moieties in (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H24BrNO4 |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
[5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H24BrNO4/c1-14-11-16(13-23)22-20(19(14)21)15-5-4-6-17(12-15)24-9-10-26-18-7-2-3-8-25-18/h4-6,11-12,18,23H,2-3,7-10,13H2,1H3 |
Clave InChI |
MCUHEGIAJISALW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


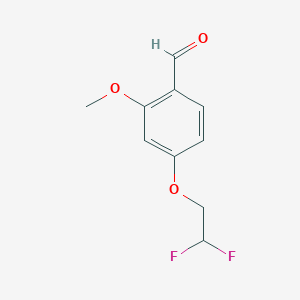
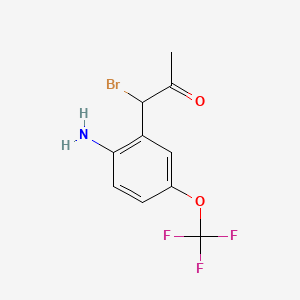
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)


